molecular formula C25H29NO5 B5098878 N-(5-tert-butyl-2-methoxyphenyl)-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(5-tert-butyl-2-methoxyphenyl)-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5098878
M. Wt: 423.5 g/mol
InChI Key: HYMKJOOLYBCWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-2-methoxyphenyl)-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a structurally complex acetamide derivative featuring a substituted phenyl group and a chromene-based moiety. The compound’s phenyl ring is modified with a tert-butyl group at the 5-position and a methoxy group at the 2-position, while the chromene ring system includes ethyl and methyl substituents at the 4- and 8-positions, respectively, along with a 2-oxo functional group.

The synthesis of analogous N-substituted acetamides often involves coupling reactions between substituted phenylamines and activated acylating agents. For instance, chromen-7-yloxy acetamides can be prepared via refluxing acetohydrazides with mercaptoacetic acid in the presence of ZnCl₂, as demonstrated in related syntheses .

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-7-16-12-23(28)31-24-15(2)20(11-9-18(16)24)30-14-22(27)26-19-13-17(25(3,4)5)8-10-21(19)29-6/h8-13H,7,14H2,1-6H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMKJOOLYBCWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=C(C=CC(=C3)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Features: The target compound distinguishes itself with a chromene-7-yloxy group, which is absent in simpler analogs like the tert-butyl- and methoxybenzyl-substituted acetamide in . In contrast, the nitro and sulfonyl groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduce strong electron-withdrawing effects, which could reduce metabolic stability but increase reactivity as a synthetic intermediate.

This bodes well for the scalability of the target compound’s synthesis.

Biological Implications :

  • Chromene-based acetamides (e.g., the target compound) are structurally akin to coumarin derivatives, which are established inhibitors of enzymes like lipoxygenase and cyclooxygenase . The ethyl and methyl groups on the chromene ring may fine-tune lipophilicity, impacting membrane permeability.
  • The absence of electron-withdrawing groups (e.g., nitro, sulfonyl) in the target compound could enhance its stability in physiological environments compared to the nitro-substituted analog in .

Thermal Properties :

  • The tert-butyl-substituted analog in exhibits a melting point of 124–126°C, reflecting its crystalline nature due to symmetric substituents. The target compound’s melting point is unreported but likely higher due to increased molecular complexity and chromene ring rigidity.

Research Findings and Implications

  • Chromene Derivatives : The chromene-7-yloxy group in the target compound is a critical pharmacophore. Similar chromene derivatives have demonstrated antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .
  • Crystallographic Insights : Tools like SHELXL and Mercury have been used to analyze molecular conformations and packing in related compounds (e.g., nitro-substituted acetamides in ). Such analyses could elucidate the target compound’s solid-state behavior, influencing formulation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.